5-(4-fluorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide
Description
5-(4-Fluorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide is a heterocyclic small molecule featuring:
- Oxazole core: A five-membered aromatic ring with nitrogen and oxygen at positions 1 and 3, substituted at position 5 with a 4-fluorophenyl group.
- Amide linker: A carboxamide group connects the oxazole ring to an ethyl chain.
- Pyridazinone moiety: The ethyl chain terminates in a 6-oxopyridazine ring, a six-membered di-azaheterocycle with a ketone oxygen at position 4.
The 4-fluorophenyl group may enhance metabolic stability and lipophilicity, while the pyridazinone could participate in hydrogen bonding or metal coordination .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c17-12-5-3-11(4-6-12)13-10-19-16(24-13)15(23)18-8-9-21-14(22)2-1-7-20-21/h1-7,10H,8-9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYLRSQJGKHXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-fluorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 348.36 g/mol
This compound features a complex structure that includes an oxazole ring, a pyridazinone moiety, and a fluorophenyl group, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could interact with cell surface receptors, influencing signal transduction pathways associated with cell proliferation and survival.
- Gene Expression Regulation : The compound might affect the expression of genes related to disease processes, particularly in cancer.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit notable pharmacological effects:
-
Anticancer Properties :
- Studies have shown that related compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
- For instance, indole derivatives have demonstrated the ability to inhibit tumor-associated enzymes, suggesting potential for anticancer applications.
- Anti-inflammatory Effects :
-
Neurological Implications :
- Some derivatives have shown promise in neurological applications by modulating neurotransmitter systems or providing neuroprotective effects.
Case Study 1: Anticancer Activity
In a study assessing the efficacy of related oxazole derivatives against various cancer cell lines, it was found that these compounds significantly reduced cell viability and induced apoptosis in cancer cells. The mechanism was linked to the inhibition of specific signaling pathways (e.g., PI3K/Akt pathway), leading to reduced tumor growth in vivo.
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory potential of similar compounds in a mouse model of bleomycin-induced pulmonary fibrosis. The results indicated that treatment with these compounds led to a significant reduction in lung fibrosis markers and improved pulmonary function metrics.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
N-(2-Fluoro-5-(5-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide (1227207-29-5)
Structural Similarities :
- Fluorinated aromatic system : Contains a 2-fluoro-substituted phenyl group, analogous to the 4-fluorophenyl in the target compound.
Key Differences :
- Benzothiophene carboxamide : Replaces the oxazole ring, introducing sulfur-based aromaticity and altered electronic properties.
Inferred Implications :
3-(3,4-Dimethyl-phenyl)-Pyrazine-2-carboxylic Acid Cyclopropylmethyl-[2-(5-Fluoro-1H-Indol-3-yl)-ethyl]-Amide (1223585-67-8)
Structural Similarities :
- Fluorinated aromatic group : Includes a 5-fluoroindole, sharing the fluorine atom’s electronegativity and steric effects.
- Amide linker : Utilizes a flexible ethyl chain to connect heterocyclic systems.
Key Differences :
- Pyrazine vs. oxazole : The pyrazine ring (two adjacent nitrogens) replaces oxazole, altering hydrogen-bonding capacity and dipole moments.
- Indole moiety: Introduces a bicyclic structure with NH groups, enabling hydrogen bonding distinct from the target’s pyridazinone.
Inferred Implications :
(S)-3-Benzyloxy-N-(4-(4-Fluorophenoxy)phenyl)-2-(2-(4-Methyl-1H-1,2,3-Triazol-1-yl)acetamido)propanamide (1221878-83-6)
Structural Similarities :
- 4-Fluorophenoxy group: Mirrors the 4-fluorophenyl substitution in the target compound.
- Amide-rich architecture : Features multiple amide bonds, similar to the ethyl-linked carboxamide in the target.
Key Differences :
- Triazole and benzyloxy groups : The triazole introduces a polar aromatic ring, while the benzyloxy group increases steric bulk.
- Chiral center : The (S)-configuration at the propanamide backbone may influence enantioselective binding.
Inferred Implications :
- The triazole’s polarity could improve aqueous solubility, while the benzyloxy group might affect blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
